molecular formula C17H21N3O3S B10851537 N1-hydroxy-N8-(4-phenylthiazol-2-yl)octanediamide

N1-hydroxy-N8-(4-phenylthiazol-2-yl)octanediamide

Cat. No.: B10851537
M. Wt: 347.4 g/mol
InChI Key: BDTAPZUZFJRPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-hydroxy-N8-(4-phenylthiazol-2-yl)octanediamide is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-hydroxy-N8-(4-phenylthiazol-2-yl)octanediamide typically involves the formation of the thiazole ring followed by the attachment of the octanediamide chain. One common method involves the reaction of 4-phenylthiazol-2-amine with an appropriate octanediamide precursor under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or chloroform, with the addition of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-hydroxy-N8-(4-phenylthiazol-2-yl)octanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo substitution reactions, where substituents on the ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

N1-hydroxy-N8-(4-phenylthiazol-2-yl)octanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-hydroxy-N8-(4-phenylthiazol-2-yl)octanediamide involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit enzymes such as histone deacetylases, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes . This can result in the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-hydroxy-N8-(4-phenylthiazol-2-yl)octanediamide is unique due to its combination of a thiazole ring with an octanediamide chain, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H21N3O3S

Molecular Weight

347.4 g/mol

IUPAC Name

N'-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)octanediamide

InChI

InChI=1S/C17H21N3O3S/c21-15(10-6-1-2-7-11-16(22)20-23)19-17-18-14(12-24-17)13-8-4-3-5-9-13/h3-5,8-9,12,23H,1-2,6-7,10-11H2,(H,20,22)(H,18,19,21)

InChI Key

BDTAPZUZFJRPNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCCCCC(=O)NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.